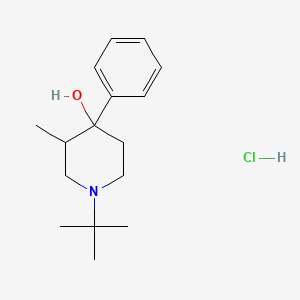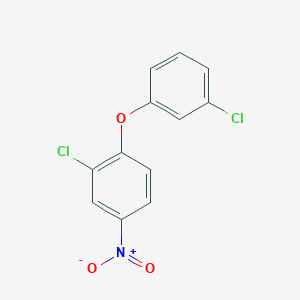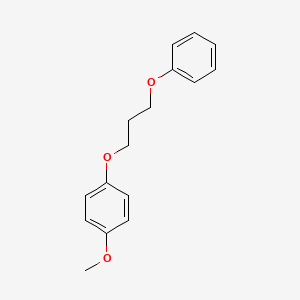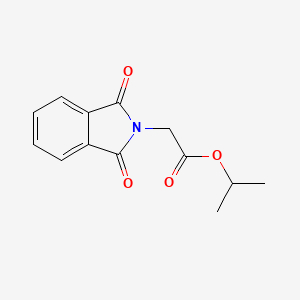
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride, also known as PHT, is a chemical compound that has been extensively studied for its potential use in scientific research. PHT is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been shown to have a variety of effects on neurotransmission and behavior.
Mécanisme D'action
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride increases the levels of acetylcholine in the brain, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The increased levels of acetylcholine in the brain resulting from 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride inhibition of acetylcholinesterase can lead to a variety of biochemical and physiological effects. These effects can include improved cognitive function, enhanced memory, and increased attention and focus. Additionally, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been shown to have potential therapeutic applications in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in lab experiments is its potent and selective inhibition of acetylcholinesterase. This allows researchers to study the effects of increased acetylcholine levels in the brain without the confounding effects of other neurotransmitters or enzymes. However, one limitation of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is its potential for toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride. One area of interest is the development of new and more potent acetylcholinesterase inhibitors that can be used in the treatment of cognitive disorders. Additionally, researchers are interested in further exploring the biochemical and physiological effects of increased acetylcholine levels in the brain, particularly in relation to memory and learning. Finally, there is ongoing research into the potential therapeutic applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 1-tert-butyl-3-methyl-4-chloropiperidine with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is in the study of acetylcholine signaling in the brain. By inhibiting acetylcholinesterase, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride can increase the levels of acetylcholine in the brain and allow researchers to study its effects on neurotransmission and behavior.
Propriétés
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLOURHFKCFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)


![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)